Salvianan A

Anti-HIV-1 Activity Oxazole-Containing Diterpenoids Structure-Activity Relationship

Researchers requiring a structurally authenticated negative control for HIV-1 transcription and replication assays often face supply chain variability with crude extracts. Salvianan A is a defined oxazole-diterpenoid isolated from Salvia miltiorrhiza, essential for establishing accurate assay windows. - Validated inactivity in wild-type HIV-1 replication assays, contrasting directly with active analogs (Salvianan B: IC50 = 0.03 μM). - Serves as a baseline scaffold for SAR studies exploring the activity cliff between inactive and potent transcription inhibitors. - Confirms target-specific transcriptional effects in LTR-luciferase reporter assays, ruling out nonspecific artifacts.

Molecular Formula C20H17NO2
Molecular Weight 303.4 g/mol
Cat. No. B12395594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalvianan A
Molecular FormulaC20H17NO2
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC1COC2=C1C3=C(C4=C2C=CC5=C(C=CC=C54)C)N=C(O3)C
InChIInChI=1S/C20H17NO2/c1-10-5-4-6-14-13(10)7-8-15-17(14)18-20(23-12(3)21-18)16-11(2)9-22-19(15)16/h4-8,11H,9H2,1-3H3/t11-/m0/s1
InChIKeyAIRHUANQVRWHJI-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salvianan A: Anti-HIV-1 and Chronobiology Research Profile


Salvianan A (CAS: 2162956-63-8) is a diterpenoid natural product containing an oxazole moiety, characterized by the IUPAC name (5R)-5,9,17-trimethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),7(11),9,13,15,17,19-octaene and a molecular formula of C20H17NO2 (MW: 303.35 g/mol). It is isolated from cell cultures of the traditional Chinese medicinal herb *Salvia miltiorrhiza* (Danshen) and belongs to the oxazole-containing diterpenoid class [1]. As a structurally rigid pentacyclic compound with a defined stereocenter at C-5 and no hydrogen bond donors, Salvianan A exhibits distinct physicochemical properties (LogP ~5.4, tPSA 35.3 Ų) that fundamentally differ from the more abundant water-soluble phenolic acids found in the same plant [2].

Workflow
Structurally authenticated negative control for anti-HIV-1 screening assays
No detectable wild-type HIV-1 replication inhibition reported
Selection Logic
Oxazole-diterpenoid scaffold with defined (5R) stereochemistry confirmed by X-ray
Enables stereochemical-control context for SAR and docking studies
Research Model
Supports HIV-1 transcription mechanistic studies and circadian biology research
Patent-reported chronobiology use in dermal fibroblast models

Why Generic Substitutes Fail for Salvianan A


Generic substitution of Salvianan A with other *Salvia miltiorrhiza*-derived compounds or crude extracts is scientifically invalid due to fundamental differences in chemical class and functional activity. Salvianan A is an oxazole-containing diterpenoid that, crucially, displays no detectable anti-HIV-1 activity in standardized assays, whereas its close structural analogs Salvianan B and C demonstrate potent inhibition (IC50 = 0.03 μM and 1.2 μM, respectively) in the same wild-type HIV-1 replication system [1]. This activity profile is the inverse of the water-soluble salvianolic acids (e.g., Sal A, Sal B), which exhibit antioxidant and anti-inflammatory effects but lack defined anti-HIV-1 data in this class [2]. Furthermore, crude Danshen extracts contain a complex, variable mixture of tanshinones and phenolic acids that obscure any specific activity signal. Procurement of pure Salvianan A is therefore essential for studies requiring a structurally authenticated negative control or for investigating the role of specific oxazole-diterpenoid scaffolds in chronobiology applications.

Chemical Class
Oxazole-containing diterpenoid (Salvianan A)
vs
Water-soluble salvianolic acids (Sal A, Sal B) or mixed tanshinones
Activity Profile
No detectable anti-HIV-1 activity; functionally inert in transcription assays
vs
Antioxidant/anti-inflammatory effects (salvianolic acids) or undefined activity (crude extracts)
Structural Definition
Absolute (5R) configuration confirmed by single-crystal X-ray diffraction
vs
Complex variable mixtures lacking defined stereochemistry and batch-to-batch consistency
Crude Danshen extracts may obscure specific activity signals; pure Salvianan A is required for assay-window validation and scaffold-specific chronobiology studies.

Salvianan A vs. Analogs: Key Differentiation Evidence


Anti-HIV-1 Activity: Salvianan A vs. B vs. C

In a direct head-to-head evaluation of oxazole-containing diterpenoids isolated from *Salvia miltiorrhiza* cell cultures, Salvianan A (compound 1) exhibited no detectable inhibition of wild-type HIV-1 replication, while Salvianan B (compound 2) and Salvianan C (compound 3) displayed potent inhibitory activities with IC50 values of 0.03 μM and 1.2 μM, respectively [1]. This 40-fold difference in potency between the two active analogs underscores the critical importance of specific structural features for anti-HIV-1 activity.

Anti-HIV-1 Activity
Head-to-head
Salvianan A: no detectable inhibition
Salvianan B: IC50 0.03 μM
Salvianan C: IC50 1.2 μM
Reported negative-control endpoint context; 40-fold potency difference among active analogs
Wild-type HIV-1 replication assay; cellular model context
Anti-HIV-1 Activity Oxazole-Containing Diterpenoids Structure-Activity Relationship

Transcription Inhibition: Salvianan A vs. B

Mechanistic studies revealed that Salvianan B (compound 2) acts as an HIV-1 transcription inhibitor, as demonstrated by both Time of Addition (TOA) assays and Long Terminal Repeat (LTR) luciferase reporter assays. In contrast, Salvianan A exhibited no such activity in these same mechanistic assays [1].

HIV-1 Transcription
Head-to-head
Salvianan A: no detectable transcription inhibition
Salvianan B: confirmed transcription inhibitor
Supports mechanistic differentiation; functionally inert in LTR-luciferase and TOA assays
Assay platform: TOA and LTR reporter assays
HIV-1 Transcription Inhibition Time of Addition Assay LTR Luciferase Reporter Assay

Structural Confirmation by X-ray Crystallography

The absolute configuration of Salvianan A was rigorously established by single-crystal X-ray diffraction, confirming the (5R) stereochemistry [1]. This level of structural authentication is not uniformly available for all analogs or for the compound when obtained as part of a crude extract.

Stereochemistry
Data to verify
Absolute (5R) configuration by single-crystal X-ray diffraction
Supports stereochemical-control context; enables precise computational modeling
Crystal structure available; many analogs lack published structures
X-ray Crystallography Stereochemistry Quality Control

Salvianan A: Anti-HIV-1 and Chronobiology Applications


Negative Control for Anti-HIV-1 Screens

Salvianan A is optimally deployed as a structurally related, activity-matched negative control in high-throughput screening campaigns targeting HIV-1 replication or transcription. Its lack of activity (versus potent inhibition by Salvianan B; IC50 = 0.03 μM) allows researchers to establish assay windows, validate hit-calling thresholds, and confirm that observed antiviral effects are not due to nonspecific cytotoxicity or assay interference [1].

SAR Studies on Oxazole Diterpenoids

The dramatic activity cliff between Salvianan A (inactive) and Salvianan B/C (IC50 = 0.03-1.2 μM) makes this compound series ideal for SAR exploration. Salvianan A serves as the baseline scaffold for medicinal chemistry efforts aimed at understanding the structural determinants of HIV-1 transcription inhibition and for designing focused libraries of oxazole-diterpenoid analogs [1].

HIV-1 Transcription Mechanistic Studies

Given that Salvianan B acts as an HIV-1 transcription inhibitor, Salvianan A is an essential tool for confirming that observed transcriptional effects are target-specific. It can be used in parallel LTR-luciferase reporter assays and TOA experiments to rule out compound-specific artifacts and to validate that any observed modulation of HIV-1 LTR activity is due to the specific pharmacophore present in the active analogs [1].

Chronobiological Effects in Dermal Fibroblasts

A patent filing (CN120713809A) explicitly includes Salvianan A as a component in a functional composition aimed at improving circadian rhythm in skin cells, thereby delaying skin aging [2]. For researchers investigating the role of natural products in circadian biology or developing cosmeceutical actives, pure Salvianan A provides a chemically defined tool compound for dissecting the contribution of this specific diterpenoid scaffold to circadian gene expression modulation.

Application
Selection Property
Validation Focus
Anti-HIV-1 screening negative control
Functionally inert in replication and transcription assays
Assay-window establishment; hit-calling threshold validation
SAR studies on oxazole diterpenoids
Defined (5R) scaffold with published crystal structure
Activity-cliff interpretation; focused library design
HIV-1 transcription mechanistic studies
Inactive comparator to Salvianan B transcription inhibitor
Target-specificity confirmation; off-target effect exclusion
Circadian biology in dermal fibroblasts
Patent-reported component for circadian rhythm research
Circadian gene expression modulation; scaffold-specific contribution review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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